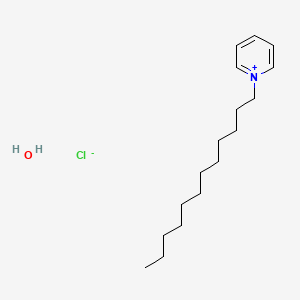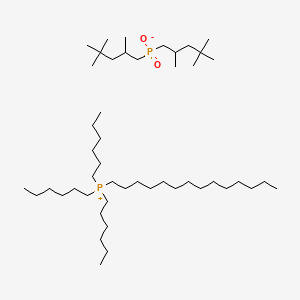
Bisphenol A-d16
概要
説明
Bisphenol A-d16, also known as BPA-d16, is a derivative of bisphenol A (BPA), a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins . It is the deuterium labeled Bisphenol A .
Synthesis Analysis
Bisphenol A (BPA) is formed through an acid-catalyzed condensation reaction of phenol and acetone . The extraction of BPA from samples is done by employing various extraction techniques. Gas chromatography and liquid chromatography coupled with mass-spectrometry are usually applied for the determination of BPA .Chemical Reactions Analysis
The study focused on the application of GC in the quantitative analysis of bisphenols and their analogues . The role of silylation in the qualitative and quantitative analysis of bisphenols was investigated .Physical And Chemical Properties Analysis
Bisphenol A is a moderately water-soluble compound, with low volatility that is easily biodegraded . More specific physical and chemical properties of Bisphenol A-d16 were not found in the search results.科学的研究の応用
Mass Spectrometry
In mass spectrometry, Bisphenol A-d16 serves as an internal standard due to its isotopic purity and mass shift properties. It is suitable for techniques that require a high degree of accuracy in quantitative analysis, such as gas chromatography/mass spectrometry (GC/MS), where it helps in the qualitative and quantitative analysis of bisphenols .
Endocrine Disruption Research
Researchers use Bisphenol A-d16 to study the epigenetic effects of BPA, such as deregulated expression of microRNAs. These epigenetic marks can induce alterations in gene expression that may persist throughout a lifetime, making Bisphenol A-d16 a valuable tool in understanding the long-term impact of BPA exposure .
Toxicology Studies
Bisphenol A-d16 is employed in toxicology studies to investigate the reproductive, developmental, and systemic effects of BPA. As a deuterium-labeled compound, it allows for tracking and analysis of BPA’s metabolic pathways and its toxicological impact on organisms .
Polymer Research
In the field of polymer science, Bisphenol A-d16 is used to study the synthesis and applications of Bisphenol-A epoxy resins. These resins are known for their high-temperature applications and adhesion properties, and Bisphenol A-d16 helps in understanding the polymerization process and the properties of the resulting polymers .
Industrial Process Monitoring
Bisphenol A-d16 can be used to monitor industrial processes that involve BPA, such as the production of polycarbonate plastics and epoxy resins. Its deuterium labeling allows for precise tracking of BPA in complex industrial systems, ensuring quality control and safety .
Safety and Hazards
将来の方向性
The general population is exposed to bisphenol A (BPA) orally, parenterally, transdermally, and environmentally as a result of the use of BPA in food packaging, plastics, and personal care products . This method may be valuable for general risk assessment of BPA for a large and varied population because of its efficiency and economical aspects .
作用機序
Target of Action
Bisphenol A-d16, a deuterium-labeled variant of Bisphenol A, primarily targets the estrogen-related receptor gamma in humans . This receptor plays a crucial role in the regulation of energy homeostasis and mitochondrial function, which are essential for various physiological processes.
Mode of Action
Bisphenol A-d16 interacts with its primary target, the estrogen-related receptor gamma, by binding to it . This interaction can lead to changes in the normal functioning of the receptor, potentially disrupting the balance of the endocrine system .
Biochemical Pathways
The interaction of Bisphenol A-d16 with the estrogen-related receptor gamma can affect various biochemical pathways. For instance, it can influence pathways related to energy homeostasis and mitochondrial function . The disruption of these pathways can lead to downstream effects such as altered energy metabolism and mitochondrial dysfunction .
Result of Action
The molecular and cellular effects of Bisphenol A-d16’s action are largely due to its interaction with the estrogen-related receptor gamma. This interaction can disrupt the normal functioning of the receptor, leading to alterations in energy homeostasis and mitochondrial function . These disruptions can contribute to the development of various diseases, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisphenol A-d16. For instance, the presence of other chemicals in the environment can potentially affect the bioavailability and toxicity of Bisphenol A-d16 . .
特性
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-MAJJRYNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583721 | |
| Record name | Bisphenol A-d16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A-d16 | |
CAS RN |
96210-87-6 | |
| Record name | Bisphenol A-d16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96210-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)











